S07-2010

Beschreibung

Eigenschaften

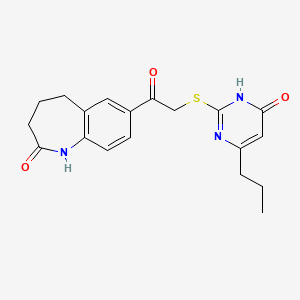

Molekularformel |

C19H21N3O3S |

|---|---|

Molekulargewicht |

371.5 g/mol |

IUPAC-Name |

7-[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one |

InChI |

InChI=1S/C19H21N3O3S/c1-2-4-14-10-18(25)22-19(20-14)26-11-16(23)13-7-8-15-12(9-13)5-3-6-17(24)21-15/h7-10H,2-6,11H2,1H3,(H,21,24)(H,20,22,25) |

InChI-Schlüssel |

WVRKQDZPZOUPNW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

S07-2010: A Pan-AKR1C Inhibitor for Overcoming Chemotherapeutic Resistance

An In-Depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of S07-2010, a potent pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes. This compound has demonstrated significant potential in circumventing chemotherapy resistance in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of AKR1C inhibitors.

Core Mechanism of Action

This compound functions as a pan-inhibitor of AKR1C enzymes, targeting AKR1C1, AKR1C2, AKR1C3, and AKR1C4.[1][2] These enzymes play a crucial role in the metabolism of steroids and prostaglandins, and their overexpression has been linked to the development of resistance to various chemotherapeutic agents.[3] By inhibiting these enzymes, this compound disrupts key metabolic pathways that contribute to cancer cell survival and proliferation.

The primary mechanism of action of this compound involves the potentiation of chemotherapeutic agents.[1][3] In drug-resistant cancer cells, this compound has been shown to reverse resistance and enhance the cytotoxic effects of drugs like cisplatin (DDP) and doxorubicin (DOX).[2][3] This is achieved, in part, by inducing apoptosis in cancer cells when used in combination with chemotherapy.[1][3] For instance, in A549/DDP cells, the combination of this compound and DDP led to a significant increase in early apoptosis.[3] Furthermore, this combination has been observed to significantly inhibit the proliferation of drug-resistant cells in colony formation assays.[3]

Quantitative Data

The inhibitory and cytotoxic activities of this compound have been quantified across various AKR1C isoforms and cancer cell lines.

| Target | IC50 (μM) |

| AKR1C1 | 0.47[1][2] |

| AKR1C2 | 0.73[1][2] |

| AKR1C3 | 0.19[1][2] |

| AKR1C4 | 0.36[1][2] |

Table 1: Inhibitory Potency of this compound against AKR1C Isoforms. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for the four human AKR1C enzymes.

| Cell Line | Treatment | IC50 (μM) |

| A549/DDP | This compound | 5.51[1][2][3] |

| MCF-7/DOX | This compound | 127.5[1][2][3] |

Table 2: Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values for this compound in cisplatin-resistant A549 cells and doxorubicin-resistant MCF-7 cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the AKR1C signaling pathway and a typical experimental workflow for evaluating AKR1C inhibitors.

Figure 1: AKR1C Signaling Pathway and this compound Inhibition. This diagram illustrates the role of AKR1C enzymes in steroid and prostaglandin metabolism, leading to the activation of nuclear receptors and subsequent cellular effects like proliferation and drug resistance. This compound inhibits AKR1C enzymes, thereby blocking these pathways.

Figure 2: Experimental Workflow for Evaluating this compound. This flowchart outlines the key steps in assessing the efficacy of this compound in combination with chemotherapy in drug-resistant cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

AKR1C Enzyme Inhibition Assay

This protocol is adapted from the general method for determining the inhibitory potency of compounds against AKR1C enzymes.[3]

-

Reagents and Materials:

-

Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes.

-

S-tetralol (pan-AKR1C substrate).

-

NADP+.

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

96-well UV-transparent microplates.

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In each well of the microplate, add the assay buffer, NADP+ solution, and the this compound dilution (or DMSO for control).

-

Add the respective AKR1C enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate, S-tetralol.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocities for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability following treatment with this compound and/or chemotherapeutic agents.

-

Reagents and Materials:

-

Drug-resistant cancer cell lines (e.g., A549/DDP, MCF-7/DOX).

-

Complete cell culture medium.

-

This compound and chemotherapeutic agent (e.g., cisplatin) stock solutions.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 48 hours.[1] Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

-

Apoptosis Assay by Flow Cytometry

This protocol describes the quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining.

-

Reagents and Materials:

-

Drug-resistant cancer cells (e.g., A549/DDP).

-

This compound and chemotherapeutic agent (e.g., cisplatin).

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for a specified period.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

-

Conclusion

This compound is a promising pan-AKR1C inhibitor with a clear mechanism of action in overcoming chemotherapeutic resistance. Its ability to inhibit multiple AKR1C isoforms, induce apoptosis in combination with standard chemotherapy, and inhibit the proliferation of drug-resistant cancer cells highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as an adjuvant in cancer therapy.

References

The Cellular Function of S07-2010: A Pan-AKR1C Inhibitor for Overcoming Chemoresistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: S07-2010 is a potent, small-molecule inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes. This document provides a comprehensive overview of the cellular function of this compound, with a particular focus on its role in inducing apoptosis and overcoming drug resistance in cancer cells. Quantitative data from inhibitory and cytotoxicity assays are presented, alongside detailed protocols for key experimental procedures. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's mechanism of action.

Introduction

The development of resistance to chemotherapeutic agents is a major obstacle in cancer treatment. One of the mechanisms contributing to this resistance is the upregulation of specific enzymes that detoxify and inactivate anticancer drugs. The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily (comprising AKR1C1, AKR1C2, AKR1C3, and AKR1C4), has been implicated in the resistance to several chemotherapeutic agents, including cisplatin and doxorubicin. These enzymes play a crucial role in steroid metabolism and the detoxification of reactive aldehydes and ketones, thereby protecting cancer cells from oxidative stress and drug-induced apoptosis.

This compound has emerged as a potent pan-inhibitor of AKR1C enzymes, demonstrating significant potential in resensitizing drug-resistant cancer cells to conventional chemotherapy. This guide synthesizes the available data on this compound, providing a technical resource for professionals in the field of cancer research and drug development.

Mechanism of Action of this compound

This compound exerts its cellular effects primarily through the inhibition of AKR1C enzymes. By blocking the activity of these reductases, this compound disrupts critical pro-survival pathways in cancer cells, leading to increased intracellular oxidative stress and subsequent induction of apoptosis. This inhibitory action is particularly effective in overcoming the resistance of cancer cells to chemotherapeutic drugs that are either substrates of AKR1C enzymes or induce significant oxidative stress.

Inhibition of AKR1C and Induction of Apoptosis

AKR1C3, a key member of the AKR1C subfamily, is known to protect cells from apoptosis by detoxifying lipid aldehydes generated from reactive oxygen species (ROS) and by regulating the prostaglandin biosynthesis pathway. By inhibiting AKR1C3 and other AKR1C isoforms, this compound is hypothesized to increase the intracellular accumulation of toxic aldehydes and ROS, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.

Sensitization to Chemotherapeutic Agents

In drug-resistant cancer cells, such as cisplatin-resistant non-small cell lung cancer (A549/DDP) and doxorubicin-resistant breast cancer (MCF-7/DOX), the overexpression of AKR1C enzymes contributes to the detoxification of chemotherapeutic agents and the mitigation of drug-induced oxidative stress. This compound, by inhibiting these enzymes, restores the cytotoxic efficacy of these drugs. It has been shown to strengthen the cytotoxicity of chemotherapeutic agents and significantly inhibit the proliferation of drug-resistant cells.[1]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and cytotoxic parameters of this compound.

| Target Enzyme | IC50 (µM) |

| AKR1C1 | 0.47 |

| AKR1C2 | 0.73 |

| AKR1C3 | 0.19 |

| AKR1C4 | 0.36 |

| Table 1: Inhibitory activity of this compound against human AKR1C isoforms.[1] |

| Cell Line | Treatment | IC50 (µM) |

| A549/DDP | This compound | 5.51 |

| MCF-7/DOX | This compound | 127.5 |

| Table 2: Cytotoxicity of this compound on drug-resistant cancer cell lines.[1] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound in overcoming chemoresistance.

Caption: General experimental workflow for evaluating this compound's efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed A549/DDP or MCF-7/DOX cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM for A549/DDP, 0-200 µM for MCF-7/DOX) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

Colony Formation Assay

This assay evaluates the effect of this compound on the long-term proliferative capacity of cancer cells.

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

-

Treatment: Treat the cells with this compound at various concentrations for 24 hours.

-

Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

-

Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

-

Data Analysis: Express the results as a percentage of the number of colonies in the untreated control wells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with this compound and/or chemotherapeutic agents for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis

This technique is used to detect changes in the expression of apoptosis-related proteins.

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising therapeutic agent with a clear mechanism of action centered on the inhibition of AKR1C enzymes. Its ability to induce apoptosis and synergize with existing chemotherapeutic agents in drug-resistant cancer cells makes it a valuable tool for further investigation and potential clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound in the fight against cancer.

References

An In-Depth Technical Guide to the Pan-AKR1C Inhibitor S07-2010

A Promising Adjuvant for Overcoming Chemotherapeutic Resistance

Introduction

The emergence of drug resistance is a significant impediment to the successful treatment of many cancers. A key mechanism contributing to this resistance is the overexpression of aldo-keto reductase family 1 member C (AKR1C) enzymes. These enzymes play a crucial role in the metabolism and detoxification of several chemotherapeutic agents, thereby reducing their efficacy. The compound S07-2010 has been identified as a potent pan-AKR1C inhibitor, demonstrating the ability to resensitize drug-resistant cancer cells to conventional chemotherapy. This technical guide provides a comprehensive overview of the structure, properties, and experimental evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Compound Structure and Properties

This compound, with the Chemical Abstracts Service (CAS) number 1223194-71-5, is a novel and potent inhibitor of all four isoforms of the AKR1C enzyme family.

Chemical Structure:

-

IUPAC Name: 2-((6-oxo-2-propyl-1,6-dihydropyrimidin-5-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

-

SMILES: O=C1CCCC2=CC(C(CSC3=NC(CCC)=CC(N3)=O)=O)=CC=C2N1

-

Molecular Formula: C19H21N3O3S

-

Molecular Weight: 371.45 g/mol

Physicochemical Properties:

| Property | Value |

| Appearance | White to off-white solid |

| Purity | 98.35% |

| Solubility | Soluble in DMSO |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Mechanism of Action: Inhibition of AKR1C Enzymes

This compound functions as a pan-inhibitor of the AKR1C enzyme family, which includes AKR1C1, AKR1C2, AKR1C3, and AKR1C4. These enzymes are involved in the metabolism of steroid hormones and prostaglandins and have been implicated in the development of resistance to various chemotherapeutic drugs, including cisplatin and doxorubicin.[1][2] By inhibiting these enzymes, this compound prevents the metabolic inactivation of chemotherapeutic agents, thereby restoring their cytotoxic effects in resistant cancer cells.[1]

Inhibitory Potency:

The inhibitory activity of this compound against the different AKR1C isoforms has been quantified by determining the half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (μM) |

| AKR1C1 | 0.47 ± 0.16 |

| AKR1C2 | 0.73 ± 0.35 |

| AKR1C3 | 0.19 ± 0.08 |

| AKR1C4 | 0.36 ± 0.15 |

Table 1: Inhibitory potency (IC50) of this compound against human AKR1C isoforms.[3][4]

Biological Activity in Drug-Resistant Cancer Cells

This compound has demonstrated significant biological activity in preclinical models of drug-resistant cancers, particularly in non-small cell lung cancer (A549/DDP, cisplatin-resistant) and breast cancer (MCF-7/DOX, doxorubicin-resistant) cell lines.[1][3][4]

Cytotoxicity:

When used as a single agent, this compound exhibits cytotoxicity against these drug-resistant cell lines at higher concentrations.

| Cell Line | IC50 (μM) |

| A549/DDP | 5.51 |

| MCF-7/DOX | 127.5 |

Table 2: Cytotoxicity (IC50) of this compound in drug-resistant cancer cell lines after 48 hours of treatment.[3][4]

Potentiation of Chemotherapy and Induction of Apoptosis:

The primary therapeutic potential of this compound lies in its ability to act as a chemosensitizer. In combination with conventional chemotherapeutic agents, it significantly enhances their cytotoxicity and induces apoptosis in drug-resistant cells.[1][3]

-

In cisplatin-resistant A549/DDP cells, this compound reverses drug resistance and inhibits tumor cell proliferation at low concentrations.[1]

-

In doxorubicin-resistant MCF-7/DOX cells, this compound demonstrates a significant adjuvant effect when combined with doxorubicin.[1] A combination of 10 μM this compound with 25 μM doxorubicin resulted in a 29% reduction in cell viability.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the key biological assays used to evaluate its activity.

Synthesis of this compound:

The synthesis of this compound is achieved through a multi-step process as outlined in the following workflow.

Figure 1: Synthetic workflow for this compound.

Detailed Synthesis Steps:

-

To a solution of 2-mercapto-6-propyl-pyrimidin-4(3H)-one in N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3).

-

Stir the mixture at room temperature.

-

Add a solution of 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in DMF dropwise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into ice water and extract with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

AKR1C Inhibition Assay:

The inhibitory potency of this compound against AKR1C isoforms is determined by measuring the inhibition of the NADP+-dependent oxidation of a pan-AKR1C substrate, S-tetralol.[1]

Figure 2: Workflow for AKR1C inhibition assay.

Cytotoxicity Assay (MTT Assay):

The cytotoxic effect of this compound on drug-resistant cancer cells is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Seed drug-resistant cells (e.g., A549/DDP, MCF-7/DOX) in 96-well plates at an appropriate density.

-

After cell attachment, treat the cells with various concentrations of this compound for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

The induction of apoptosis by this compound, alone or in combination with chemotherapeutic agents, is assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.

-

Treat drug-resistant cells with this compound and/or a chemotherapeutic agent for a specified time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanism of Chemosensitization

AKR1C enzymes contribute to chemoresistance through multiple mechanisms, including the detoxification of cytotoxic drugs and the modulation of pro-survival signaling pathways. This compound, by inhibiting AKR1C enzymes, can counteract these resistance mechanisms.

Figure 3: Proposed mechanism of this compound in overcoming AKR1C-mediated chemoresistance.

Mechanism of Action in Overcoming Chemoresistance:

-

Inhibition of Drug Metabolism: Chemotherapeutic agents like doxorubicin are substrates for AKR1C enzymes.[2] These enzymes metabolize the drugs into less active forms, reducing their intracellular concentration and cytotoxic effect. This compound directly inhibits this metabolic inactivation, thereby maintaining the effective concentration of the chemotherapeutic agent within the cancer cell.

-

Modulation of Redox Homeostasis and Apoptosis: AKR1C enzymes are also involved in the detoxification of reactive oxygen species (ROS), which are often generated by chemotherapeutic agents and contribute to their cytotoxic effect.[5] By inhibiting AKR1C, this compound may lead to an accumulation of ROS, thereby promoting apoptosis. Furthermore, AKR1C enzymes can influence pro-survival signaling pathways such as the PI3K/Akt pathway.[2] Inhibition of AKR1C by this compound can lead to the downregulation of these pathways, further sensitizing the cells to apoptosis.

Conclusion

This compound is a potent pan-AKR1C inhibitor with significant potential as a chemosensitizing agent in the treatment of drug-resistant cancers. Its ability to reverse resistance to established chemotherapeutic drugs like cisplatin and doxorubicin in preclinical models highlights its promise as an adjuvant therapy. The detailed structural, quantitative, and mechanistic data presented in this guide provide a solid foundation for further research and development of this compound and other AKR1C inhibitors as a novel strategy to combat chemoresistance in cancer. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising compound.

References

- 1. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Simvastatin potentiates doxorubicin activity against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

S07-2010: A Technical Guide to a Novel Pan-AKR1C Inhibitor for Overcoming Chemotherapeutic Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

S07-2010 is a potent, small-molecule, pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes. Its discovery presents a promising strategy for overcoming resistance to conventional chemotherapeutic agents in various cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its associated signaling pathways and experimental workflows are included to facilitate further research and development.

Discovery and Synthesis

This compound was identified through virtual screening of commercial compound libraries as a potent inhibitor of AKR1C enzymes.[1] The chemical name for this compound is 7-(2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.[2]

Chemical Structure

Chemical Name: 7-(2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.[2]

Synthesis

While the proprietary synthesis routes from commercial suppliers are not publicly disclosed, a synthetic route for this compound has been developed and characterized to support further structure-activity relationship studies. The characterization of the synthesized compound includes High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and cytotoxic concentrations.

Table 1: Inhibitory Activity of this compound against AKR1C Isoforms

| Target | IC₅₀ (μM) |

| AKR1C1 | 0.47 |

| AKR1C2 | 0.73 |

| AKR1C3 | 0.19 |

| AKR1C4 | 0.36 |

Data sourced from MedchemExpress and Probechem Biochemicals.[2][3]

Table 2: Cytotoxic Activity of this compound on Drug-Resistant Cancer Cell Lines

| Cell Line | Chemotherapeutic Resistance | IC₅₀ (μM) |

| A549/DDP | Cisplatin-resistant | 5.51 |

| MCF-7/DOX | Doxorubicin-resistant | 127.5 |

Data sourced from MedchemExpress.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the inhibition of AKR1C enzymes. These enzymes play a crucial role in the metabolism of steroid hormones and prostaglandins, which are involved in various signaling pathways that promote cancer cell proliferation, survival, and drug resistance.[4][5] Overexpression of AKR1C enzymes, particularly AKR1C3, is associated with resistance to chemotherapeutic agents.[6][7]

By inhibiting AKR1C enzymes, this compound can modulate downstream signaling pathways, including the androgen receptor (AR) signaling pathway, as well as the NFκB, MAPK, ERK, and Akt pathways.[4] This inhibition leads to the induction of apoptosis and resensitizes drug-resistant cancer cells to chemotherapeutic agents.[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

AKR1C Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against AKR1C isoforms.

Protocol:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of NADP+ and the pan-AKR1C substrate S-tetralol in the assay buffer.

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.

-

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer, NADP+, and S-tetralol to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified recombinant AKR1C enzyme (AKR1C1, C2, C3, or C4) to each well.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. This corresponds to the formation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Cell Viability (MTT) Assay

This protocol describes the determination of the cytotoxic effects of this compound on drug-resistant cancer cell lines.

Protocol:

-

Cell Seeding:

-

Seed A549/DDP or MCF-7/DOX cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis in cancer cells treated with this compound using flow cytometry.

Protocol:

-

Cell Treatment:

-

Treat A549/DDP cells with this compound at the desired concentrations for 24-48 hours.

-

-

Cell Harvesting:

-

Harvest the cells, including any floating cells, and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

-

Incubation:

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Conclusion

This compound is a novel and potent pan-AKR1C inhibitor with demonstrated efficacy in overcoming chemotherapeutic resistance in preclinical models. Its ability to induce apoptosis and enhance the cytotoxicity of existing anticancer drugs makes it a valuable lead compound for the development of new adjuvant therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogs.

References

- 1. Discovery of highly potent AKR1Cs pan-inhibitors as chemotherapeutic potentiators to restore breast cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | AKR1C inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

S07-2010: A Pan-AKR1C Inhibitor - Preliminary Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preliminary data on the safety and toxicity of the research compound S07-2010. The information is intended for research purposes only and does not constitute a comprehensive safety and toxicity evaluation. A complete safety profile would require extensive preclinical and clinical studies.

Overview

This compound is a potent, small-molecule, pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes.[1] It has demonstrated potential as a chemosensitizing agent, enhancing the efficacy of existing anticancer drugs in resistant cancer cell lines.[2][3] This guide provides a summary of the available in vitro inhibitory and cytotoxic data, outlines relevant experimental methodologies, and illustrates the key signaling pathways influenced by AKR1C inhibition.

Quantitative Data

The following tables summarize the reported in vitro inhibitory activity of this compound against the four human AKR1C isoforms and its cytotoxic effects on specific drug-resistant cancer cell lines.

Table 1: Inhibitory Activity of this compound against AKR1C Isoforms

| Target | IC50 (μM) |

| AKR1C1 | 0.47 |

| AKR1C2 | 0.73 |

| AKR1C3 | 0.19 |

| AKR1C4 | 0.36 |

Data sourced from MedchemExpress.[1]

Table 2: Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines

| Cell Line | Drug Resistance | IC50 (μM) |

| A549/DDP | Cisplatin-resistant lung cancer | 5.51 |

| MCF-7/DOX | Doxorubicin-resistant breast cancer | 127.5 |

Data sourced from He et al., 2022 and MedchemExpress.[1][2]

Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature for this compound. The specific details of the protocols used in the cited studies are not publicly available.

AKR1C Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against AKR1C enzymes.

Principle: The enzymatic activity of AKR1C is measured by monitoring the change in absorbance resulting from the oxidation or reduction of a substrate in the presence of the cofactor NADP(H). The inhibitory effect of this compound is determined by quantifying the reduction in enzyme activity at various inhibitor concentrations.

Materials:

-

Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes

-

S-tetralol (substrate)

-

NADP+ (cofactor)

-

This compound (test compound)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADP+, and the this compound dilution (or vehicle control).

-

Add the AKR1C enzyme to each well and incubate for a predetermined time at a controlled temperature (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the substrate, S-tetralol.

-

Immediately measure the change in absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

A549/DDP and MCF-7/DOX cells

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the this compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by AKR1C enzymes and a general workflow for evaluating the chemosensitizing effect of this compound.

References

The Double-Edged Sword: Unraveling the Role of AKR1C Enzymes in Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aldo-keto reductase 1C (AKR1C) enzyme subfamily, comprising four isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4), represents a critical nexus in human health and disease. These NADPH-dependent oxidoreductases are pivotal players in the metabolism of steroid hormones, prostaglandins, and xenobiotics.[1][2] While essential for maintaining physiological homeostasis, their dysregulation is increasingly implicated in the pathology of numerous diseases, most notably in oncology. Elevated expression of AKR1C isoforms, particularly AKR1C3, is a hallmark of therapy resistance and progression in cancers of the prostate, breast, and endometrium.[3] They achieve this through multifaceted mechanisms, including the intratumoral synthesis of potent androgens and estrogens, the inactivation of progestins, alterations in prostaglandin signaling, and the detoxification of chemotherapeutic agents.[4][5][6] This guide provides a comprehensive technical overview of the AKR1C enzymes, detailing their biochemical functions, roles in disease signaling pathways, quantitative expression and kinetic data, and key experimental protocols for their study.

The AKR1C Enzyme Family: Isoforms and Functions

The four human AKR1C isoforms share high sequence homology (>84%) yet exhibit distinct substrate specificities and tissue expression patterns, leading to specialized physiological roles.[3][7] They function primarily as 3-ketosteroid, 17-ketosteroid, and 20-ketosteroid reductases, thereby controlling the activation and inactivation of potent steroid hormones.[8][9]

-

AKR1C1 (20α-hydroxysteroid dehydrogenase): Primarily responsible for inactivating progesterone by reducing it to 20α-hydroxyprogesterone.[10] Its dysregulation is linked to endometrial disorders and chemoresistance.[11]

-

AKR1C2 (Type 3 3α-hydroxysteroid dehydrogenase): Plays a key role in inactivating the potent androgen 5α-dihydrotestosterone (DHT) by converting it to the weaker 3α-androstanediol.[4][10] Reduced expression has been observed in prostate cancer.[12]

-

AKR1C3 (Type 5 17β-hydroxysteroid dehydrogenase / Prostaglandin F synthase): The most studied isoform in oncology. It is a dual-function enzyme that not only synthesizes potent androgens (testosterone) and estrogens (17β-estradiol) but also converts prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α).[3][5] Its overexpression is a major driver in castrate-resistant prostate cancer (CRPC) and is implicated in breast cancer and chemotherapy resistance.[3][5]

-

AKR1C4 (Type 1 3α-hydroxysteroid dehydrogenase): Predominantly expressed in the liver, where it is crucial for bile acid biosynthesis and the metabolism of steroids and xenobiotics.[8][13]

Signaling Pathways and Role in Disease

AKR1C enzymes influence disease progression by modulating key signaling pathways, primarily in hormone-dependent cancers and the development of therapy resistance.

Androgen and Estrogen Synthesis in Cancer

In castrate-resistant prostate cancer (CRPC), tumor cells upregulate AKR1C3 to synthesize their own androgens, testosterone and DHT, from adrenal precursors like DHEA.[5][14] This intratumoral androgen synthesis reactivates the androgen receptor (AR), promoting tumor growth despite systemic androgen deprivation therapy.[14] AKR1C3 also exhibits a non-catalytic role, acting as a co-activator for the androgen receptor.[15] In breast cancer, AKR1C3 can convert estrone to the highly potent 17β-estradiol, fueling estrogen receptor (ER)-positive tumor proliferation.[3][4]

Prostaglandin Metabolism and Inflammation

As a prostaglandin F synthase, AKR1C3 converts PGD2 to 9α,11β-PGF2.[16] This shunts PGD2 away from the pathway that forms 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), a natural ligand that activates the anti-proliferative and pro-apoptotic nuclear receptor PPARγ.[4] The product, PGF2α, can stimulate inflammatory pathways through the NFκB cascade, further contributing to cancer progression.[17]

Chemotherapy Resistance

AKR1C enzymes contribute significantly to resistance against various chemotherapeutic agents. They can directly metabolize carbonyl-containing drugs, such as the anthracycline doxorubicin, into less active forms.[5] Furthermore, they play a role in detoxifying reactive oxygen species (ROS) and harmful aldehydes generated by oxidative stress from chemotherapy, often through regulation of the AKT signaling pathway.[6] This antioxidant defense mechanism protects cancer cells from drug-induced apoptosis.[9]

Quantitative Data

Expression in Disease

The expression of AKR1C enzymes is significantly altered in various cancers compared to normal tissue.

| Gene | Cancer Type | Change in Expression | Reference(s) |

| AKR1C1 | Breast Cancer | ▼ >5-fold reduction in ~50% of cases | [18] |

| AKR1C2 | Prostate Cancer | ▼ Reduced mRNA expression in ~50% of cases | [12] |

| AKR1C3 | Prostate Cancer (CRPC) | ▲ Upregulated mRNA and protein vs. primary PCa | [3][5] |

| AKR1C3 | Breast Cancer | ▲ Upregulated in 65-85% of cases | [4] |

| AKR1C3 | Liver Cancer (HCC) | ▲ ~1.8 to 3.4-fold increase in mRNA vs. normal | [19] |

| AKR1C1-3 | Pediatric T-ALL (resistant) | ▲ Overexpressed in therapy-resistant patients | [20] |

Kinetic Parameters

The catalytic efficiency of AKR1C isoforms varies significantly depending on the steroid substrate.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1·mM-1) | Reference(s) |

| AKR1C1 | Progesterone | 3.2 | 0.69 | 216 | [7] |

| AKR1C1 | 5β-DHT | 130 | 0.25 | 1.9 | [15] |

| AKR1C2 | 5α-DHT | 26.0 | 0.23 | 9 | [16] |

| AKR1C2 | 5β-DHT | 18 | 0.05 | 2.8 | [15] |

| AKR1C3 | Δ⁴-Androstenedione | 5.0 | 0.28 | 56 | [16] |

| AKR1C3 | Estrone | 0.22 | 0.09 | 409 | [7] |

| AKR1C4 | 5α-DHT | 3.4 | 1.99 | 586 | [16] |

| AKR1C4 | 5β-DHT | 5.0 | 0.71 | 142 | [15] |

Inhibitor Potency

A range of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs, have been identified as AKR1C inhibitors.

| Inhibitor | Target | Ki / IC50 | Selectivity Notes | Reference(s) |

| 3-Bromo-5-phenylsalicylic acid | AKR1C1 | Ki = 4.1 nM | >20-fold vs. AKR1C2; >100-fold vs. AKR1C3/C4 | [9][21] |

| Flufenamic Acid | AKR1C3 | IC50 = 51 nM | Non-selective pan-AKR1C inhibitor | [22] |

| Indomethacin | AKR1C3 | IC50 = 230 nM | Also inhibits COX enzymes | [22] |

| 2'-Hydroxyflavone | AKR1C3 | IC50 = 300 nM | 20-fold vs. AKR1C1; >100-fold vs. AKR1C2 | [23] |

| Compound 1o (N-PA analog) | AKR1C3 | IC50 = 38 nM | 28-fold selectivity over AKR1C2 | [22] |

| Medroxyprogesterone Acetate | AKR1C3 | Ki = 21 nM | - | [24] |

Key Experimental Protocols

Recombinant AKR1C Protein Expression and Purification

This protocol describes the generation of pure, active AKR1C enzymes for use in biochemical and inhibition assays. The general workflow involves transformation, induction, lysis, and a two-step chromatography purification.[8][25][26]

Methodology:

-

Transformation: Transform chemically competent E. coli (e.g., BL21(DE3)) with a pET expression vector containing the full-length cDNA for the desired human AKR1C isoform with an N- or C-terminal polyhistidine (6x His) tag. Plate on selective media and incubate overnight.

-

Expression: Inoculate a large-volume culture with a single colony and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of ~0.1-1.0 mM and incubate for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a buffering agent (e.g., Tris-HCl), NaCl, imidazole (low concentration to reduce non-specific binding), and protease inhibitors. Lyse cells by sonication or using a chemical lysis reagent.

-

Purification:

-

Clarify the lysate by high-speed centrifugation to pellet cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column extensively to remove unbound proteins.

-

Elute the His-tagged AKR1C protein using a linear gradient of imidazole.

-

Pool the fractions containing the protein of interest (as determined by SDS-PAGE).

-

For higher purity, perform a second purification step using size-exclusion chromatography (SEC) to separate the protein from any remaining contaminants and aggregates.

-

-

Verification and Storage: Confirm the purity of the final protein preparation using SDS-PAGE and its identity via Western blot with an AKR1C-specific antibody. Determine the final protein concentration and store in a glycerol-containing buffer at -80°C.[27]

Spectrophotometric Enzyme Activity/Inhibition Assay

This continuous assay measures AKR1C reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.[28][29] It is the standard method for determining enzyme kinetics and inhibitor potency (IC₅₀, Kᵢ).

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).

-

Cofactor Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically just above the Km.

-

Substrate Solution: Dissolve the carbonyl substrate (e.g., Δ⁴-Androstenedione, PGD₂, or an artificial substrate like 1-acenaphthenol) in a suitable organic solvent (e.g., DMSO) and then dilute in the assay buffer.

-

Enzyme Solution: Dilute the purified recombinant AKR1C enzyme to the desired final concentration in the assay buffer.

-

(For Inhibition): Prepare serial dilutions of the inhibitor compound in DMSO.

-

-

Assay Procedure:

-

The assay is performed in a UV-transparent 96-well plate or cuvettes at a constant temperature (e.g., 25°C or 37°C).

-

To each well, add the assay buffer, NADPH solution, and substrate solution. If testing an inhibitor, add the inhibitor solution (and an equivalent amount of DMSO to control wells).

-

Initiate the reaction by adding the enzyme solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) over time using a spectrophotometer or plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹).

-

For kinetic analysis, plot the reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition analysis, plot the percent inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is known.

-

Quantification of AKR1C mRNA Expression by Real-Time qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the relative or absolute transcript levels of AKR1C isoforms in cells or tissues.[30][31]

Methodology:

-

RNA Isolation: Extract total RNA from cell pellets or homogenized tissue samples using a silica-column-based kit or TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or capillary electrophoresis.[32]

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA, which could lead to false-positive signals.

-

Reverse Transcription (cDNA Synthesis): Convert the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random hexamers and/or oligo(dT) primers.[32]

-

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green dye (or a probe-based chemistry like TaqMan), DNA polymerase, dNTPs, and isoform-specific forward and reverse primers for the target AKR1C gene and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB).

-

Add the diluted cDNA template to the master mix.

-

Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[33]

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) value for each target and housekeeping gene.

-

Calculate the relative expression of the target AKR1C gene using the ΔΔCq method, which normalizes the target gene's Cq value to that of the housekeeping gene and a reference sample (e.g., normal tissue or control cells).

-

Conclusion and Future Directions

The AKR1C enzyme family, particularly AKR1C3, stands out as a significant contributor to the progression and therapeutic resistance of major cancers. Their dual ability to fuel oncogenic signaling via steroid and prostaglandin pathways while simultaneously providing a defense against chemotherapy-induced stress makes them high-priority therapeutic targets. The development of potent and, crucially, isoform-selective inhibitors is a key goal for drug development professionals. Future research should focus on elucidating the complex regulatory networks governing AKR1C expression in tumors and validating the clinical efficacy of AKR1C inhibitors, potentially as part of combination therapies to overcome resistance and improve patient outcomes. The protocols and data presented in this guide serve as a foundational resource for advancing these efforts.

References

- 1. sid.ir [sid.ir]

- 2. AKR1C2 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Frontiers | Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy [frontiersin.org]

- 4. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate specificity and catalytic efficiency of aldo-keto reductases with phospholipid aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldo keto-reductase family 1C members 1 through 4 recombinant enzyme purification and enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcript Levels of Aldo-Keto Reductase Family 1 Subfamily C (AKR1C) Are Increased in Prostate Tissue of Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective reduction of AKR1C2 in prostate cancer and its role in DHT metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 15. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Quantitative Evaluation of Aldo–keto Reductase Expression in Hepatocellular Carcinoma (HCC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Porcine aldo-keto reductase 1C subfamily members AKR1C1 and AKR1C4: Substrate specificity, inhibitor sensitivity and activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 24. New enzymatic assay for the AKR1C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sciforum.net [sciforum.net]

- 26. hrcak.srce.hr [hrcak.srce.hr]

- 27. researchgate.net [researchgate.net]

- 28. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 29. rsc.org [rsc.org]

- 30. Transcript Levels of Aldo-Keto Reductase Family 1 Subfamily C (AKR1C) Are Increased in Prostate Tissue of Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mcgill.ca [mcgill.ca]

- 33. bu.edu [bu.edu]

Pan-AKR1C Inhibitor S07-2010: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

The aldo-keto reductase family 1 member C (AKR1C) enzymes, particularly AKR1C3, have emerged as significant targets in cancer therapy due to their role in hormone synthesis and drug resistance. The pan-AKR1C inhibitor, S07-2010, has demonstrated notable potential in overcoming chemotherapy resistance and inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, effects on cancer cells, and the experimental protocols utilized for its characterization.

Data Presentation

Inhibitory Activity of this compound against AKR1C Isoforms

This compound exhibits potent inhibitory activity across multiple AKR1C isoforms, classifying it as a pan-inhibitor. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Isoform | IC50 (μM) |

| AKR1C1 | 0.47[1] |

| AKR1C2 | 0.73[1] |

| AKR1C3 | 0.19[1] |

| AKR1C4 | 0.36[1] |

Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines

This compound has been shown to exert cytotoxic effects on cancer cell lines that have developed resistance to conventional chemotherapeutic agents.

| Cell Line | Chemotherapeutic Agent Resistance | This compound IC50 (μM) |

| A549/DDP | Cisplatin | 5.51[1] |

| MCF-7/DOX | Doxorubicin | 127.5[1] |

Mechanism of Action and Therapeutic Potential

This compound enhances the efficacy of chemotherapeutic agents by resensitizing drug-resistant cancer cells.[1] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death, in cancer cells.[1] In cisplatin-resistant A549/DDP cells, this compound has been observed to significantly increase apoptosis, thereby potentiating the cytotoxic effects of cisplatin.[1] This suggests that this compound could be a valuable adjuvant in chemotherapy regimens for resistant tumors.

Experimental Protocols

AKR1C Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potency of compounds against AKR1C enzymes by measuring the NADP+-dependent oxidation of a substrate.

Materials:

-

Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes

-

S-tetralol (pan-AKR1C substrate)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

This compound or other test compounds

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the respective AKR1C enzyme in each well of a 96-well plate.

-

Add varying concentrations of this compound (or other inhibitors) to the wells. Include a control group with no inhibitor.

-

Initiate the reaction by adding the substrate, S-tetralol.

-

Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. This reflects the rate of the enzymatic reaction.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound, alone or in combination with other drugs, on cancer cell lines.

Materials:

-

A549/DDP or MCF-7/DOX cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound, Cisplatin (DDP), Doxorubicin (DOX)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, the chemotherapeutic agent (cisplatin or doxorubicin), or a combination of both. Include an untreated control group.

-

Incubate the plates for 48 hours.[1]

-

Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

Materials:

-

A549/DDP cells

-

This compound and Cisplatin (DDP)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Culture A549/DDP cells and treat them with this compound, cisplatin, or a combination of both for a specified period (e.g., 24-48 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

-

MCF-7/DOX cells

-

Complete cell culture medium

-

This compound and Doxorubicin (DOX)

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Seed a low number of MCF-7/DOX cells into 6-well plates.

-

Treat the cells with this compound, doxorubicin, or a combination of both at various concentrations.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.

-

Count the number of colonies (typically those with >50 cells) in each well.

-

Calculate the colony formation efficiency and assess the inhibitory effect of the treatments.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: AKR1C3-mediated steroid hormone synthesis and its inhibition by this compound.

Caption: Role of AKR1C3 in prostaglandin metabolism and its inhibition by this compound.

Caption: Experimental workflow for evaluating the chemosensitizing effects of this compound.

References

S07-2010 for Basic Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S07-2010 is a potent, small-molecule inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes. As a pan-inhibitor, it demonstrates sub-micromolar efficacy against all four AKR1C isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4).[1][2] These enzymes play critical roles in the metabolism of steroids, prostaglandins, and various xenobiotics. Notably, overexpression of AKR1C enzymes, particularly AKR1C3, is implicated in the progression of various cancers and the development of resistance to chemotherapy.[3][4][5] This guide provides a comprehensive overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its application in basic research.

Core Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of AKR1C isoforms. These enzymes are key players in various physiological and pathological processes:

-

Steroid Hormone Metabolism: AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5, is a crucial enzyme in the biosynthesis of potent androgens and estrogens.[3][4] It catalyzes the conversion of weaker steroid precursors to more active forms, such as the conversion of androstenedione to testosterone.[6] By inhibiting AKR1C3, this compound can disrupt hormonal signaling that drives the proliferation of hormone-dependent cancers like prostate and breast cancer.[3][7]

-

Prostaglandin Synthesis: AKR1C3 is also a prostaglandin F synthase, converting prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α).[8][9] This pathway can activate proliferative signaling cascades, such as the PI3K/Akt and MAPK pathways.[10] Inhibition of this activity by this compound can thus suppress tumor cell growth.

-

Drug Resistance: AKR1C enzymes contribute to chemotherapy resistance by metabolizing and inactivating various anticancer drugs.[11][12][13] this compound can reverse this resistance by preventing the breakdown of chemotherapeutic agents, thereby enhancing their cytotoxic effects.[1][2] This has been observed in cisplatin-resistant head and neck squamous cell carcinoma and doxorubicin-resistant breast cancer.[14][15]

Data Presentation

The following tables summarize the quantitative data available for this compound, providing a clear comparison of its inhibitory potency and cytotoxic effects.

Table 1: Inhibitory Potency of this compound against AKR1C Isoforms

| Target | IC50 (μM) |

| AKR1C1 | 0.47[1] |

| AKR1C2 | 0.73[1] |

| AKR1C3 | 0.19[1] |

| AKR1C4 | 0.36[1] |

Table 2: Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines

| Cell Line | Drug Resistance | IC50 (μM) |

| A549/DDP | Cisplatin-resistant | 5.51[1][2] |

| MCF-7/DOX | Doxorubicin-resistant | 127.5[1][2] |

Signaling Pathways Modulated by this compound

By inhibiting AKR1C enzymes, this compound can modulate several critical signaling pathways involved in cancer progression. The overexpression of AKR1C3, in particular, has been shown to activate pro-survival and proliferative pathways.

One of the key pathways influenced is the Androgen Receptor (AR) signaling pathway . AKR1C3 increases the intratumoral production of potent androgens, which in turn activate the AR, leading to the transcription of genes that promote prostate cancer cell growth and survival.[3][4][6] this compound, by blocking androgen synthesis, can effectively dampen this signaling axis.

Figure 1: Inhibition of Androgen Receptor Signaling by this compound.

Another critical pathway is the Prostaglandin Signaling Pathway . AKR1C3-mediated conversion of PGD2 to PGF2α can lead to the activation of the PI3K/Akt and MAPK/ERK signaling cascades, promoting cell proliferation and survival.[10] By inhibiting AKR1C3, this compound can block the production of PGF2α and subsequently suppress these downstream pro-tumorigenic pathways.

Figure 2: this compound Modulates Prostaglandin-Mediated Signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound in a basic research setting.

AKR1C Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC50) of this compound against recombinant human AKR1C enzymes.

-

Materials:

-

Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes

-

S-tetralol (pan-AKR1C substrate)

-

NADPH (cofactor)

-

This compound

-

100 mM potassium phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the potassium phosphate buffer, NADPH, and the respective AKR1C enzyme.

-

Add varying concentrations of this compound to the wells. Include a control with DMSO only.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, S-tetralol.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Chemosensitization Assay

This protocol assesses the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent in drug-resistant cancer cells.

-

Materials:

-

Drug-resistant cancer cell line (e.g., A549/DDP or MCF-7/DOX)

-

Complete cell culture medium

-

This compound

-

Chemotherapeutic agent (e.g., cisplatin or doxorubicin)

-

MTT or similar cell viability reagent

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the drug-resistant cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with:

-

Varying concentrations of this compound alone.

-

Varying concentrations of the chemotherapeutic agent alone.

-

A combination of a fixed, non-toxic concentration of this compound with varying concentrations of the chemotherapeutic agent.

-

-

Incubate the cells for 48-72 hours.

-

Add the MTT reagent to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) and measure the absorbance at the appropriate wavelength.

-

Calculate the cell viability and determine the IC50 values. The combination index (CI) can be calculated to determine if the interaction is synergistic, additive, or antagonistic.

-

Figure 3: Experimental Workflow for Chemosensitization Assay.

Apoptosis Assay

This protocol determines the ability of this compound to induce apoptosis, particularly in combination with chemotherapeutic agents in resistant cells.

-

Materials:

-

Drug-resistant cancer cell line (e.g., A549/DDP)

-

Complete cell culture medium

-

This compound

-

Chemotherapeutic agent (e.g., cisplatin)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

-

6-well cell culture plates

-

-

Procedure:

-

Seed the cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound, the chemotherapeutic agent, or a combination of both for a specified time (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

-

Conclusion

This compound is a valuable research tool for investigating the roles of AKR1C enzymes in cancer biology and drug resistance. Its ability to potently inhibit all four AKR1C isoforms allows for the comprehensive study of the downstream consequences of blocking this enzyme family. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in various in vitro models. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial for its potential translation into a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AKR1C3 - Wikipedia [en.wikipedia.org]

- 10. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 13. researchgate.net [researchgate.net]

- 14. AKR1C1 controls cisplatin-resistance in head and neck squamous cell carcinoma through cross-talk with the STAT1/3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S07-2010: A Pan-AKR1C Inhibitor for Overcoming Cancer Drug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

S07-2010 is a potent, small-molecule inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes.[1] Initial studies have demonstrated its efficacy as a pan-inhibitor of AKR1C isoforms, playing a significant role in sensitizing drug-resistant cancer cells to conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the initial studies and literature on this compound, including its inhibitory activity, effects on cancer cell lines, detailed experimental protocols, and the underlying signaling pathways.

Core Data Presentation

The inhibitory potency of this compound against various AKR1C isoforms and its cytotoxic effects on drug-resistant cancer cell lines have been quantitatively evaluated. These findings are summarized in the tables below for clear comparison.

Table 1: Inhibitory Activity of this compound against AKR1C Isoforms

| Target Enzyme | IC50 (μM) |

| AKR1C1 | 0.47 |

| AKR1C2 | 0.73 |

| AKR1C3 | 0.19 |

| AKR1C4 | 0.36 |

Data sourced from MedchemExpress.[1]

Table 2: Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines